

An In-depth Technical Guide to the Biological Activity of Azetidine Carbamates

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Compound of Interest

Compound Name: *methyl N-(azetidin-3-yl)carbamate hydrochloride*

CAS No.: *1803610-94-7*

Cat. No.: *B1430572*

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Abstract

The unique structural characteristics of the azetidine ring, combined with the versatile reactivity of the carbamate moiety, have positioned azetidine carbamates as a promising class of compounds in medicinal chemistry. This guide provides a comprehensive technical overview of the diverse biological activities exhibited by these molecules. We will delve into their mechanisms of action as potent enzyme inhibitors, their potential as antimicrobial agents, and their emerging roles in the modulation of the central nervous system. This document will further provide detailed experimental protocols and structure-activity relationship insights to facilitate further research and development in this exciting area of drug discovery.

Introduction: The Azetidine Carbamate Scaffold in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts a unique conformational rigidity and metabolic stability to molecules.[1] This strained ring system can also participate in key binding interactions with biological targets.[2] When coupled with a carbamate group, a known pharmacophore and a surrogate for peptide bonds, the resulting azetidine carbamate scaffold offers a powerful platform for the design of novel therapeutics.[2] Carbamates can act as directing groups, participate in hydrogen bonding, and, importantly, function as covalent inhibitors through the carbamylation of nucleophilic residues in enzyme active sites.[2] This guide will explore the synergistic interplay between the azetidine ring and the carbamate functional group that gives rise to a broad spectrum of biological activities.

Enzyme Inhibition: A Prominent Role for Azetidine Carbamates

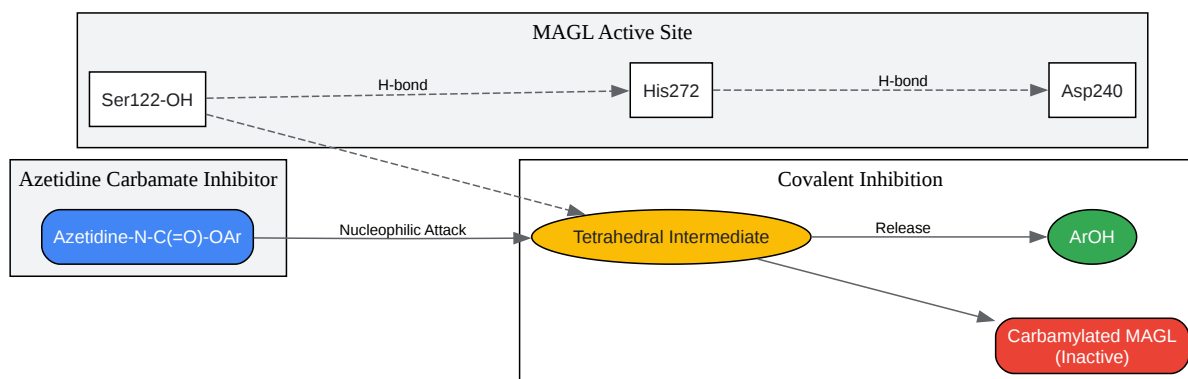
Azetidine carbamates have emerged as particularly effective inhibitors of serine hydrolases, a large and diverse class of enzymes involved in numerous physiological processes. Their mechanism of action often involves the irreversible covalent modification of a catalytic serine residue within the enzyme's active site.

Inhibition of Monoacylglycerol Lipase (MAGL)

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[3][4] Inhibition of MAGL leads to an elevation of 2-AG levels, which can in turn modulate a variety of physiological processes, including pain, inflammation, and neuroprotection.[3] Azetidine carbamates have been identified as highly efficient and selective irreversible inhibitors of MAGL.[3][4]

Mechanism of Covalent Inhibition:

The inhibitory activity of azetidine carbamates against MAGL stems from the carbamylation of the catalytic serine residue (Ser122 in human MAGL). The strained azetidine ring and the electronic nature of the carbamate facilitate the nucleophilic attack by the serine hydroxyl group on the carbamate carbonyl. This results in the formation of a stable, covalent carbamyl-enzyme complex, rendering the enzyme inactive. The leaving group from the carbamate is then released.



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Covalent Inhibition of MAGL by an Azetidine Carbamate.

Structure-Activity Relationships (SAR):

The potency and selectivity of azetidine carbamate MAGL inhibitors are influenced by the substituents on both the azetidine ring and the carbamate's oxygen atom.[3] X-ray crystal structures of inhibitor-bound MAGL have provided valuable insights for optimizing these interactions.[1][4]

Compound ID	Azetidine Substitution	Carbamate O-Substituent	MAGL IC ₅₀ (nM)	FAAH IC ₅₀ (nM)	Selectivity (FAAH/MAGL)
10a	Unsubstituted	Benzyl	12	>10,000	>833
Compound 6	3-substituted	Aryl ether	6	>10,000	>1667

Data compiled from available research literature.[3][5]

Experimental Protocol: MAGL Activity Assay (Fluorometric)

This protocol outlines a common method for assessing the inhibitory activity of compounds against MAGL.

- Reagent Preparation:
 - Prepare a 10X assay buffer (e.g., 500 mM Tris-HCl, pH 8.0).
 - Prepare a stock solution of a fluorogenic MAGL substrate (e.g., a substrate that releases a fluorescent product upon cleavage).
 - Prepare serial dilutions of the azetidine carbamate test compounds and a known MAGL inhibitor (positive control) in DMSO.
- Assay Procedure:
 - In a 96-well microplate, add the assay buffer (diluted to 1X).
 - Add the test compounds or controls to the appropriate wells.
 - Add a solution containing purified MAGL enzyme to all wells except the negative control.
 - Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
 - Initiate the reaction by adding the fluorogenic substrate to all wells.
 - Measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 30 minutes) at 37°C.
- Data Analysis:
 - Calculate the rate of reaction (fluorescence increase per unit time) for each well.
 - Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
 - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Fatty acid amide hydrolase (FAAH) is another crucial enzyme in the endocannabinoid system, primarily responsible for the degradation of anandamide (AEA).[6] Similar to MAGL, FAAH is a serine hydrolase, and its inhibition can lead to elevated endocannabinoid levels, with potential therapeutic benefits for anxiety, pain, and inflammation. Carbamate-based inhibitors, including those with an azetidine scaffold, have been investigated for their FAAH inhibitory activity.[7]

Structure-Activity Relationships (SAR):

The SAR for FAAH inhibition by carbamates often differs from that of MAGL, allowing for the development of selective inhibitors for either enzyme. The nature of the groups attached to the carbamate nitrogen and oxygen plays a critical role in determining potency and selectivity.[7]

Compound ID	N-Substituent	O-Substituent	FAAH IC50 (nM)
URB597	Cyclohexyl	Biphenyl-3-yl	4.6
OL-135	Various	Various	206

Data compiled from available research literature.[6]

Antimicrobial Activity of Azetidine Derivatives

The azetidine-2-one (β -lactam) ring is a cornerstone of antibiotic therapy, found in penicillins and cephalosporins. While many studies on the antimicrobial properties of azetidine derivatives focus on these β -lactams, there is growing interest in the potential of other substituted azetidines, including those bearing a carbamate moiety.

Putative Mechanisms of Action:

The antimicrobial activity of non- β -lactam azetidine derivatives is less well-defined but may involve various mechanisms, including:

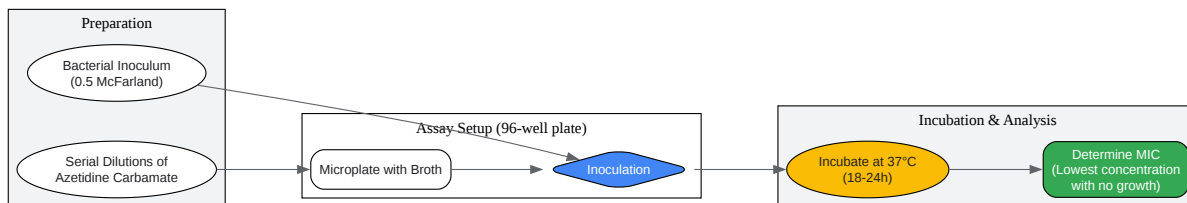
- Enzyme Inhibition: Inhibition of essential bacterial enzymes.
- Disruption of Cell Wall Synthesis: Interference with the biosynthesis of peptidoglycan or other cell wall components.

- Membrane Disruption: Alteration of bacterial cell membrane integrity.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.[8]

- Inoculum Preparation:
 - From a fresh agar plate, select several colonies of the test bacterium.
 - Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard.[8]
- Compound Preparation:
 - Prepare a stock solution of the azetidine carbamate in a suitable solvent (e.g., DMSO).
 - Perform serial twofold dilutions of the compound in the broth in a 96-well microplate.
- Inoculation and Incubation:
 - Add the standardized bacterial inoculum to each well of the microplate.
 - Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
 - Incubate the plate at 37°C for 18-24 hours.
- Result Determination:
 - The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.



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Workflow for Antimicrobial Susceptibility Testing.

Azetidine Carbamates in the Central Nervous System (CNS)

The physicochemical properties of azetidine carbamates, including their potential for blood-brain barrier penetration, make them attractive candidates for CNS-targeted therapies. Beyond the modulation of the endocannabinoid system through MAGL and FAAH inhibition, these compounds are being explored for their effects on other CNS targets.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[9] Its inhibition is a key therapeutic strategy for Alzheimer's disease. Carbamates are a well-established class of AChE inhibitors, and the incorporation of an azetidine ring could offer novel pharmacological profiles.[9]

Mechanism of Action:

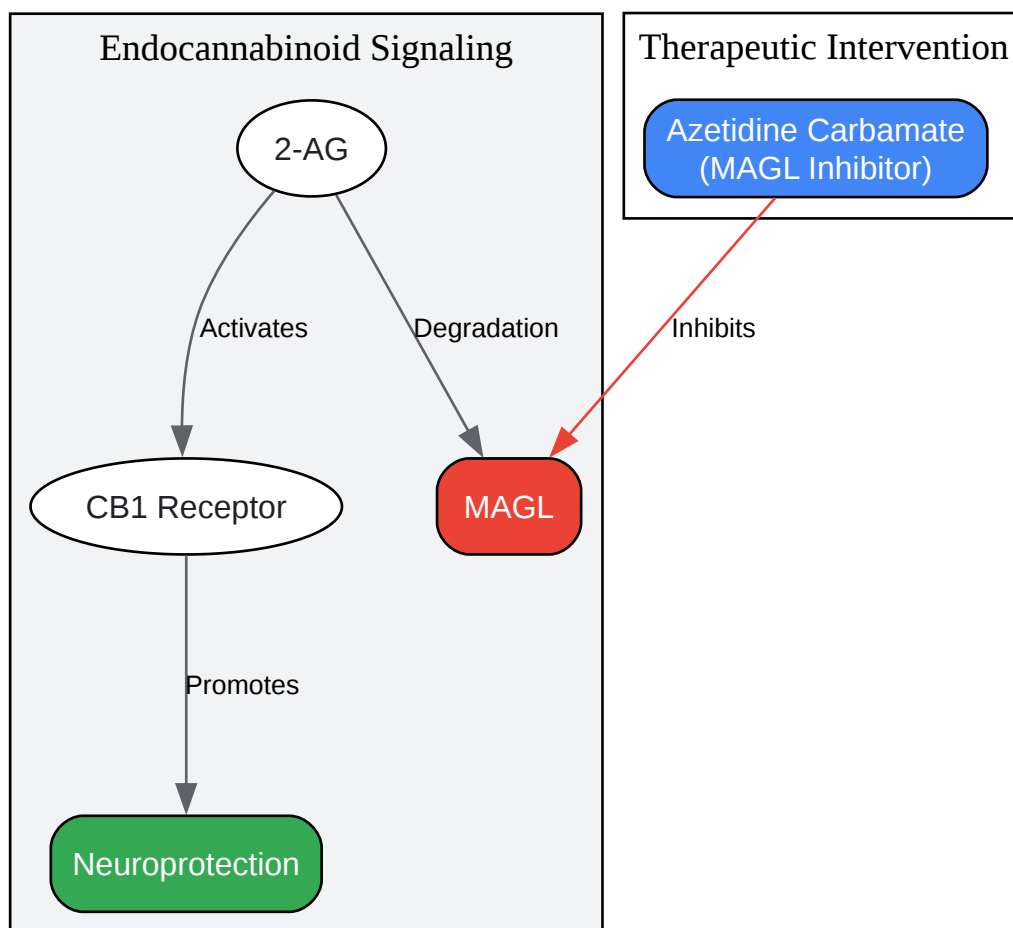
Similar to their interaction with other serine hydrolases, carbamates inhibit AChE by carbamylating the catalytic serine residue in the active site, leading to a temporary inactivation of the enzyme and an increase in acetylcholine levels in the synaptic cleft.[10]

Compound Class	Example	AChE IC50 (nM)
Carbamates	Rivastigmine	~400
Galanthamine	~500	

Data for general carbamates; specific data for azetidine carbamates as AChE inhibitors is an active area of research.[9]

Neuroprotective Effects

The modulation of endocannabinoid signaling by azetidine carbamate MAGL inhibitors has been linked to neuroprotective effects in preclinical models of neurodegenerative diseases.[11] By increasing the levels of 2-AG, these compounds may help to reduce neuroinflammation and excitotoxicity, and promote neuronal survival.[11] The development of azetidine carbamates with specific CNS targets continues to be a promising avenue for the treatment of a range of neurological disorders.



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